molecular formula C13H14N6O2 B2412130 3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid CAS No. 1322604-64-7

3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

Cat. No.: B2412130
CAS No.: 1322604-64-7
M. Wt: 286.295
InChI Key: SURKCMNYFPEBJY-UHFFFAOYSA-N
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Description

3-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group, a triazolopyridazine moiety, and a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl group, followed by the construction of the triazolopyridazine core, and finally the attachment of the propanoic acid chain. Key reagents and conditions may include hydrazine, acetylacetone, and various coupling agents.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a therapeutic agent.

  • Medicine: Preliminary studies suggest it may have antileishmanial and antimalarial properties.

  • Industry: Its unique structure makes it a candidate for use in materials science and as a chemical intermediate.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazolyl group and are known for their diverse pharmacological effects.

  • Triazolopyridazine derivatives: These compounds contain the triazolopyridazine core and have been studied for their biological activities.

  • Propanoic acid derivatives: These compounds include the propanoic acid chain and are used in various industrial applications.

Uniqueness: 3-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-8-7-9(2)18(16-8)12-4-3-10-14-15-11(19(10)17-12)5-6-13(20)21/h3-4,7H,5-6H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURKCMNYFPEBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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